N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-6-(三氟甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

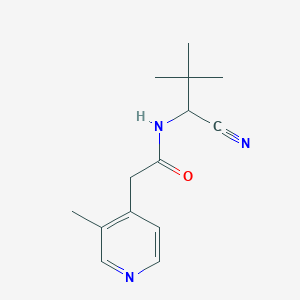

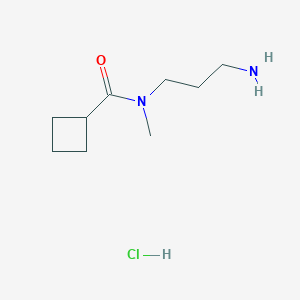

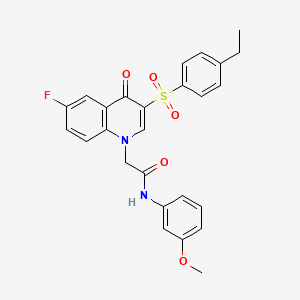

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.

BenchChem offers high-quality N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

双底物抑制

N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-6-(三氟甲基)烟酰胺在双底物抑制剂的研究中得到探索,尤其是在烟酰胺 N-甲基转移酶 (NNMT) 的抑制中。NNMT 在含吡啶化合物的 N-甲基化中至关重要。MS2734 等双底物抑制剂在抑制 NNMT 中表现出很高的效力和选择性,为开发更有效的 NNMT 抑制剂提供了见解 (Babault 等,2018)。

在各种生物中的代谢

该化合物还与理解哺乳动物、昆虫和细菌中烟酰胺衍生物的代谢有关。研究表明这些化合物在不同生物中的转化和利用,突出了该化合物在糙皮病中的作用以及作为潜在治疗靶点的作用 (Ellinger、Fraenkel 和 Abdel Kader,1947)。

酶活性和变异

研究 NNMT 在催化烟酰胺和吡啶化合物 N-甲基化中的活性,研究重点在于了解 NNMT 活性的生化特性和个体变异。此类研究对于假设吡啶化合物的毒性或治疗功效的个体差异至关重要 (Rini 等,1990)。

NNMT 的检测开发

开发 NNMT 活性的新检测方法,包括研究 N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-6-(三氟甲基)烟酰胺等化合物,对于了解其底物范围和潜在抑制剂开发至关重要。这项研究有助于发现 NNMT 在癌症、帕金森病、糖尿病和肥胖症等疾病中的作用 (van Haren 等,2016)。

癌症研究

已研究 NNMT 在实体瘤(如皮肤恶性黑色素瘤)中的表达,表明 NNMT 水平与预后参数之间存在显着关系。这表明 NNMT 作为癌症诊断和预后的潜在生物标志物,使得对 N-((1-甲基-3-(吡啶-3-基)-1H-吡唑-5-基)甲基)-6-(三氟甲基)烟酰胺等抑制剂的研究具有相关性 (Ganzetti 等,2018)。

作用机制

Target of Action

Similar compounds have been found to interact withphosphodiesterase 10 (PDE10) . PDE10 is an enzyme that breaks down cyclic nucleotides, playing a crucial role in signal transduction.

Mode of Action

Based on its structural similarity to other pde10 inhibitors, it likely binds to the active site of pde10, inhibiting its activity . This inhibition prevents the breakdown of cyclic nucleotides, leading to an increase in their concentrations and thus amplifying the signal transduction pathways they are involved in.

Biochemical Pathways

The inhibition of PDE10 affects the cyclic nucleotide signaling pathways. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PDE10, this compound could potentially affect these processes .

Pharmacokinetics

Similar compounds have been found to be soluble in dmf, dmso, and ethanol , which could potentially affect their absorption and distribution.

Result of Action

The result of this compound’s action would be an increase in the concentrations of cyclic nucleotides due to the inhibition of PDE10. This could amplify the signal transduction pathways that these cyclic nucleotides are involved in, potentially affecting cellular processes such as cell proliferation, differentiation, and apoptosis .

属性

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O/c1-25-13(7-14(24-25)11-3-2-6-21-8-11)10-23-16(26)12-4-5-15(22-9-12)17(18,19)20/h2-9H,10H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJZZIHWPXHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)

![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)

![ethyl 3-({[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}amino)benzoate](/img/structure/B2985758.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985769.png)